N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the reaction of piperazine with sulfonyl chloride derivatives under specific conditions. Kumar et al. (2007) described the synthesis of 1-Benzhydryl-4-phenylmethane sulfonyl piperazine, a structurally related compound, through the reaction of 1-benzhydryl piperazine with phenylmethane sulfonyl chloride, characterized by NMR, MS, IR, and X-ray crystallography (Kumar et al., 2007).
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds has been extensively studied. For instance, the crystal structure of similar compounds reveals an orthorhombic crystal class, highlighting the detailed geometric parameters that define the spatial arrangement of atoms within the molecule. Such structural insights are crucial for understanding the compound's interaction at the molecular level (Kumar et al., 2007).
Chemical Reactions and Properties
Sulfomethylation reactions, particularly involving piperazine and its derivatives, play a crucial role in modifying the chemical properties of sulfonamide compounds. Westrenen and Sherry (1992) detailed the sulfomethylation of piperazine under various pH conditions, showcasing how this reaction can introduce methanesulfonate groups, influencing the compound's solubility, reactivity, and potential bioactivity (Westrenen & Sherry, 1992).
Physical Properties Analysis
The physical properties of sulfonamide compounds are intricately linked to their molecular structure. For example, the crystallographic analysis reveals specific unit cell parameters that can influence the compound's melting point, solubility, and stability. These properties are vital for the compound's application in various fields, including pharmaceuticals (Kumar et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and the potential for further functionalization, are key aspects of N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide and related compounds. The sulfonamide group, in particular, offers diverse reactivity, allowing for the synthesis of a wide range of derivatives with varied biological activities. Studies on sulfomethylation and subsequent reactions provide insight into these chemical properties and their implications for synthesis and application (Westrenen & Sherry, 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-4-17-10-12-18(13-11-17)16(20)14(2)19(23(3,21)22)15-8-6-5-7-9-15/h5-9,14H,4,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUZSXWYQSETTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]-N-phenylmethanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.